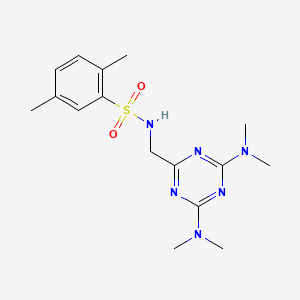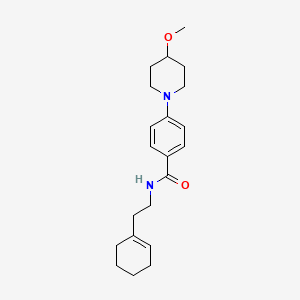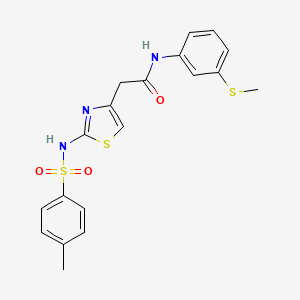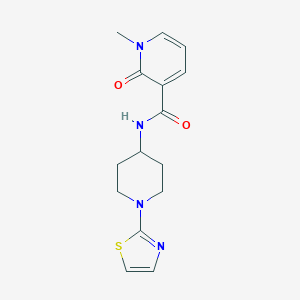![molecular formula C27H25ClN6O2S B2751553 N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE CAS No. 893786-83-9](/img/structure/B2751553.png)
N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a quinazoline moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to exhibit anti-hiv and antibacterial activities . Therefore, it’s plausible that this compound may also target proteins or enzymes involved in these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other triazoloquinazoline compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting their function.
Biochemical Pathways
Given its potential anti-hiv and antibacterial activities, it may be involved in pathways related to viral replication or bacterial growth
Result of Action
Based on its potential anti-hiv and antibacterial activities, it may inhibit the replication of hiv or the growth of bacteria . These effects could potentially lead to a decrease in viral load or bacterial count in the body.
Analyse Biochimique
Biochemical Properties
They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Cellular Effects
Triazole compounds have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory activity . For instance, some ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives were found to significantly decrease the production of inflammatory factors in RAW 264.7 macrophages in vitro .
Molecular Mechanism
The molecular mechanism of action of N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE is not yet fully elucidated. It is known that triazole compounds can interact with various biomolecules. For example, some ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives were found to exert their anti-inflammatory activity through COX-2 inhibition .
Méthodes De Préparation
The synthesis of N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized through a series of condensation reactions.
Final Assembly: The final compound is obtained by coupling the piperidine, triazole, and quinazoline intermediates under appropriate reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anticancer, antimicrobial, or anti-inflammatory activity.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound may have applications in the development of new materials, catalysts, or chemical processes.
Comparaison Avec Des Composés Similaires
N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE can be compared with other similar compounds, such as:
- 3-(1-benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Pyrazolo[3,4-d]pyrimidine derivatives
- [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives
These compounds share structural similarities, such as the presence of triazole or quinazoline rings, but differ in their specific functional groups and biological activities
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(1-benzylpiperidin-4-yl)-7-chlorotriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O2S/c28-20-11-12-24-23(17-20)25(29-21-13-15-33(16-14-21)18-19-7-3-1-4-8-19)30-26-27(31-32-34(24)26)37(35,36)22-9-5-2-6-10-22/h1-12,17,21H,13-16,18H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSWEASKGKSAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide](/img/structure/B2751471.png)

![3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B2751474.png)

![3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}-5-phenylcyclohex-2-en-1-one](/img/structure/B2751479.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide](/img/structure/B2751482.png)



![9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2751489.png)

![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)

